1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- 1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 64499-64-5
VCID: VC18439220
InChI: InChI=1S/C5F10O2/c6-2(7,8)1(3(9,10)11)16-4(12,13)5(14,15)17-1
SMILES:
Molecular Formula: C5F10O2
Molecular Weight: 282.04 g/mol

1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-

CAS No.: 64499-64-5

Cat. No.: VC18439220

Molecular Formula: C5F10O2

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolane, 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)- - 64499-64-5

Specification

CAS No. 64499-64-5
Molecular Formula C5F10O2
Molecular Weight 282.04 g/mol
IUPAC Name 4,4,5,5-tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Standard InChI InChI=1S/C5F10O2/c6-2(7,8)1(3(9,10)11)16-4(12,13)5(14,15)17-1
Standard InChI Key QSOCFKJCICIFSB-UHFFFAOYSA-N
Canonical SMILES C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a five-membered 1,3-dioxolane ring with fluorine atoms occupying all four positions on the 4- and 5-carbon atoms (4,4,5,5-tetrafluoro substitution). Additionally, two trifluoromethyl (-CF3_3) groups are bonded to the 2-position carbon atoms . This arrangement creates a sterically crowded and electron-deficient core, which influences its reactivity and physical behavior.

Systematic Nomenclature

  • IUPAC Name: 4,4,5,5-Tetrafluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane .

  • Alternative Names:

    • 4,4,5,5-Tétrafluoro-2,2-bis(trifluorométhyl)-1,3-dioxolane (French) .

    • 4,4,5,5-Tetrafluor-2,2-bis(trifluormethyl)-1,3-dioxolan (German) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound is typically achieved through halogen-exchange reactions or dechlorination processes involving precursor dioxolanes. A key method described in patent CA1203808A involves the fluorination of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane using hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl5_5) as a catalyst . The reaction proceeds at elevated temperatures (70°C) under anhydrous conditions, yielding the tetrafluoro derivative with ~93% purity .

Representative Reaction:

C5Cl4F6O2+4HFSbCl5C5F10O2+4HCl\text{C}_5\text{Cl}_4\text{F}_6\text{O}_2 + 4\text{HF} \xrightarrow{\text{SbCl}_5} \text{C}_5\text{F}_{10}\text{O}_2 + 4\text{HCl}

This pathway highlights the strategic replacement of chlorine atoms with fluorine, leveraging HF’s high electronegativity and small atomic size .

Industrial-Scale Production

Industrial manufacturing requires specialized equipment resistant to HF corrosion, such as Hastelloy C-lined reactors . Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product from residual solvents like 1,1,2-trichloro-1,2,2-trifluoroethane .

Physical and Chemical Properties

Thermal Characteristics

PropertyValueSource
Boiling Point36.0 ± 35.0°C (760 Torr)
Density (20°C)1.76 ± 0.1 g/cm3^3
Flash Point-19.7 ± 21.8°C (calculated)

The low boiling point and flash point indicate high volatility, necessitating careful handling to prevent ignition .

Chemical Stability

The fully fluorinated structure confers remarkable resistance to oxidation, hydrolysis, and acid/base degradation. Computational studies on analogous fluorinated dioxanes suggest that axial fluorination enhances conformational rigidity and reduces susceptibility to nucleophilic attack .

Applications in Advanced Materials

Polymer Science

This compound serves as a monomer for synthesizing fluoropolymers with high thermal stability. Copolymerization with tetrafluoroethylene (TFE) produces materials with glass transition temperatures (TgT_g) exceeding 60°C and melting points (TmT_m) up to 320°C . Such polymers are candidates for high-performance coatings in aerospace and semiconductor industries .

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